molecular formula C11H8N2S B1464792 6-THIOPHEN-2-YL-1H-INDAZOLE CAS No. 885272-10-6

6-THIOPHEN-2-YL-1H-INDAZOLE

Cat. No.: B1464792
CAS No.: 885272-10-6
M. Wt: 200.26 g/mol
InChI Key: KMNIXGREYASOFW-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Medicinal Chemistry

The indazole, or benzopyrazole, scaffold is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. While rarely found in nature, synthetic indazole derivatives are prominent in a multitude of commercially available drugs and compounds in clinical trials. nih.govpnrjournal.com The indazole ring system can exist in different tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant form. nih.gov

This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Consequently, indazole-containing compounds exhibit a broad spectrum of pharmacological activities, including:

Anti-inflammatory biotech-asia.org

Antitumor nih.govrsc.org

Antimicrobial and Antifungal nih.govbiotech-asia.org

Anti-HIV nih.gov

Antihypertensive arabjchem.org

Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic drug Granisetron, feature the indazole core, underscoring its therapeutic significance. pnrjournal.com The versatility of the indazole scaffold makes it a key building block for the development of new therapeutic agents. researchgate.netbenthamdirect.com

Significance of Thiophene (B33073) Moieties in Biologically Active Compounds

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone in medicinal chemistry. derpharmachemica.com It is considered a privileged pharmacophore, and its derivatives have been extensively investigated, leading to a wide range of therapeutic agents. nih.govijpsjournal.com The thiophene moiety is a bioisostere of the benzene ring, meaning they have similar physicochemical properties, which allows for its substitution in drug candidates to modulate activity and pharmacokinetic properties. nih.govcognizancejournal.com

The significance of thiophene in drug discovery is highlighted by its presence in numerous approved drugs with diverse therapeutic applications. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a vast array of biological activities, including:

Anti-inflammatory encyclopedia.pubnih.gov

Anticancer cognizancejournal.comnih.gov

Antimicrobial and Antifungal nih.gov

Antiviral cognizancejournal.com

Antipsychotic and Antianxiety encyclopedia.pub

Anticonvulsant cognizancejournal.com

Drugs like the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid contain a thiophene ring, illustrating its importance in medicine. encyclopedia.pubnih.gov

Rationale for the Design and Investigation of Indazole-Thiophene Hybrid Systems, with a Focus on 6-Thiophen-2-yl-1H-Indazole

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a well-established approach in drug design. nih.gov This technique aims to create hybrid compounds with potentially enhanced affinity, selectivity, or a dual mode of action compared to the individual parent molecules. nih.govacs.org

This compound serves as a direct exemplar of this design principle. chemimpex.com In this molecule, the thiophene ring is attached at the 6-position of the indazole core. This specific linkage creates a distinct spatial arrangement and electronic character, which is being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties. chemimpex.com The investigation of such hybrids is driven by the possibility that the combined structure may lead to synergistic effects or novel mechanisms of action. tandfonline.commdpi.com

Current Landscape of Research on this compound and its Analogues

Current research on this compound and its analogues primarily positions it as a versatile building block in synthetic chemistry for the development of more complex molecules. chemimpex.com It is recognized for its potential in pharmaceutical development and materials science due to its unique electronic properties and reactivity. chemimpex.com

While specific, in-depth biological studies on this compound itself are not extensively published, research on its analogues provides insight into the potential of this structural motif. For instance, the related compound 6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid has been synthesized and is used in research for drug discovery. bldpharm.comcymitquimica.com

The synthesis of various substituted indazole-thiophene hybrids is an active area of investigation. For example, studies have reported the synthesis of indazole derivatives linked to thiophene for various applications, showcasing the chemical tractability of creating a library of such compounds. researchgate.netacs.org Research on related structures has shown that the introduction of a thiophene ring to an indazole core can be a key step in creating compounds with specific biological targets, such as allosteric modulators of chemokine receptors or inhibitors of human neutrophil elastase. acs.orgevitachem.com

The table below summarizes some of the researched analogues and their areas of investigation.

Compound NameArea of ResearchReference
6-(Thiophen-2-yl)-1H-indazole Building block for pharmaceuticals and organic electronics chemimpex.com
6-(Thiophen-2-yl)-1H-indazole-3-carboxylic acid Building block for drug discovery bldpharm.comcymitquimica.com
5-Chloro-N-[1-[(3-cyanophenyl)methyl]-4-(methyloxy)-1H-indazol-3-yl]-2-thiophenesulfonamide CCR4 Antagonist acs.org
1-(4,6-dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one Human Neutrophil Elastase Inhibitor evitachem.com
Methyl 4-(4-(4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl)phenoxy)picolinate Antitumor Agent Analogue mdpi.com

The ongoing synthesis and evaluation of these and other indazole-thiophene hybrids underscore the continued interest in this class of compounds for developing new therapeutic agents and advanced materials. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNIXGREYASOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696295
Record name 6-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-10-6
Record name 6-(Thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-10-6
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Synthetic Strategies for 6 Thiophen 2 Yl 1h Indazole and Its Chemical Derivatives

Direct Synthesis Approaches to the 6-Thiophen-2-yl-1H-Indazole Core

The direct formation of the this compound scaffold can be achieved through several modern synthetic methodologies. These approaches focus on efficiently creating the key bond between the thiophene (B33073) and indazole rings or on constructing the indazole ring system with the thiophene moiety already in place.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene-Indazole Linkage (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling, in particular, has proven to be a highly effective method for linking a thiophene ring to an indazole core. This reaction typically involves the coupling of a halogenated indazole, such as 6-bromo-1H-indazole, with a thiophene boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] as a catalyst with a base like potassium carbonate in a solvent such as dimethoxyethane has been shown to be effective. These reactions are often carried out at elevated temperatures to ensure efficient conversion. The versatility of the Suzuki-Miyaura coupling allows for the use of various substituted thiophene boronic acids, enabling the synthesis of a wide array of 6-thienyl-1H-indazoles.

Cycloaddition Reactions for Indazole Ring Formation with Thiophene Integration

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a powerful tool for the construction of the five-membered pyrazole (B372694) ring of the indazole system. nih.gov In this approach, a 1,3-dipole reacts with a dipolarophile to form the heterocyclic ring. For the synthesis of indazoles, this often involves the reaction of a diazo compound with an aryne. organic-chemistry.org

While cycloaddition is a primary method for forming the indazole ring itself, the direct integration of a thiophene substituent during the cycloaddition step is not the typical strategy. More commonly, a thiophene-substituted precursor is used in the cycloaddition reaction. For example, an aryne precursor already bearing a thiophene group at the desired position could be reacted with a diazo compound. Alternatively, the indazole ring is first synthesized via a cycloaddition reaction, and the thiophene moiety is then introduced in a subsequent step, often through a palladium-catalyzed cross-coupling reaction as described previously. A notable method involves the [3+2] cycloaddition of arynes with sydnones, which after a decarboxylation step, yields 2H-indazoles. nih.gov

Annulation Strategies for Functionalized Indazole-Thiophene Systems

Annulation strategies involve the formation of the indazole ring by constructing it onto a pre-existing thiophene-containing aromatic precursor. These methods are particularly useful for creating highly functionalized or complex indazole-thiophene systems. Transition-metal-catalyzed C-H activation/annulation sequences have emerged as a powerful tool in this regard. nih.gov

These reactions can involve the coupling of a thiophene-substituted aniline (B41778) or a related derivative with a suitable reaction partner that provides the remaining atoms for the pyrazole ring. For instance, a rhodium-catalyzed reaction could be employed to couple a thiophene-substituted aromatic compound with a diazo compound, leading to the formation of the indazole ring through C-H activation and subsequent cyclization. These advanced methods offer high atom economy and can provide access to indazole-thiophene derivatives that may be difficult to synthesize using other approaches.

Synthesis of Diversely Substituted this compound Analogues

Once the core this compound structure is obtained, further diversification can be achieved by modifying the indazole ring at several positions. This allows for the fine-tuning of the molecule's properties for specific applications.

Modifications at the Indazole Nitrogen Atoms (N1- and N2-Substitution)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be functionalized, most commonly through alkylation or acylation. The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used.

For instance, using sodium hydride as a base in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. nih.gov In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-isomer. nih.gov The thermodynamic stability of the products also plays a role, with the 1H-indazole tautomer generally being more stable than the 2H-tautomer. nih.gov This allows for strategies where an initial mixture of isomers can be equilibrated to favor the more stable N1-substituted product. Regioselective N-acylation can also be achieved, often favoring the N1 position. nih.gov

Substituent Effects on the Indazole Benzene (B151609) Ring (e.g., C4, C5, C7 positions)

The introduction of substituents onto the benzene portion of the indazole ring can significantly impact the molecule's electronic properties and biological activity. Positions C4, C5, and C7 are common sites for modification. The presence of electron-withdrawing or electron-donating groups at these positions can influence the reactivity of the indazole ring system.

For example, the presence of a nitro group, which is strongly electron-withdrawing, can affect the nucleophilicity of the indazole nitrogen atoms and the susceptibility of the ring to further substitution. Functionalization at the C7 position has been explored through the synthesis of 7-iodo-1H-indazole and its derivatives, which can then be used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at this position. researchgate.net Similarly, the C4 and C5 positions can be functionalized, often starting from appropriately substituted aniline precursors before the indazole ring is formed. The strategic placement of substituents on the benzene ring is a key strategy for modulating the properties of this compound derivatives.

Derivatization of the Thiophene Moiety

Modification of the thiophene ring attached to the indazole core is a key strategy for creating a diverse range of derivatives. This can be achieved through various reactions that target the thiophene ring's carbon atoms.

One common approach involves electrophilic aromatic substitution reactions, such as halogenation. For instance, a halogen substituent can be introduced into the thiophene nucleus using reagents like sulfuryl chloride or sulfuryl bromide. google.com This allows for the creation of halogenated thiophene derivatives that can serve as building blocks for more complex molecules. beilstein-journals.org

Another method for derivatization is metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, has been successfully employed for the synthesis of 5-(thiophen-2-yl)-1H-indazoles. researchgate.net These reactions typically use a palladium catalyst to form a carbon-carbon bond between the indazole and thiophene moieties. researchgate.netorientjchem.org Metal-mediated synthetic approaches, often utilizing copper, indium, or rhodium, have become instrumental in synthesizing complex thiophene derivatives due to their high regioselectivity and tolerance of various functional groups. nih.gov

Introduction of Functional Groups for Further Transformations (e.g., Carboxylic Acid Derivatives)

The introduction of functional groups, particularly carboxylic acid derivatives, onto the this compound scaffold is crucial for enabling further chemical transformations and for synthesizing compounds with specific properties. nih.govlibretexts.org

A common method for introducing a carboxylic acid group is through carbonation of a Grignard or organolithium reagent. This involves reacting the thiophenyl-indazole with a strong base like n-butyllithium or a Grignard reagent, followed by treatment with carbon dioxide (CO2). beilstein-journals.org This process can be used to prepare thiophene-2-carboxylic acid derivatives. google.combeilstein-journals.org Palladium-catalyzed carbonylation under carbon monoxide pressure is another effective method for introducing carboxylic acid functionality. beilstein-journals.org

Once the carboxylic acid group is in place, it can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. nih.govresearchgate.net For instance, basic hydrolysis of ester derivatives can yield the corresponding indazole carboxylic acids. nih.govresearchgate.net These derivatives serve as versatile intermediates for creating a wide array of more complex molecules. beilstein-journals.org

Table 1: Examples of Functional Group Transformations

Starting MaterialReagent(s)Product
2,4-dibromo-3-methylthiophene1. MeMgBr 2. CO24-bromo-3-methyl-2-thiophenecarboxylic acid
Halogenated thiophenePd catalyst, CO, Et3N/waterHalogenated 2-thiophenecarboxylic acid
Ester derivative of indazoleBasic hydrolysisIndazole carboxylic acid

Green Chemistry Principles and Sustainable Synthetic Methodologies in this compound Synthesis

In line with the growing importance of sustainable practices in chemistry, efforts are being made to develop greener synthetic routes for this compound and its derivatives. rsc.orgnih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com

One approach is the use of environmentally friendly solvents and catalysts. For example, ionic liquids have been explored as solvents, co-solvents, and catalysts in the synthesis of substituted indazoles. The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also represents a sustainable approach, as these catalysts can often be recovered and reused. acs.orgnih.gov

Multicomponent reactions (MCRs) are another hallmark of green chemistry, as they allow for the synthesis of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov Metal-free synthesis methods are also being developed to minimize metal toxicity and advance the goals of green chemistry. nih.gov The use of alternative energy sources, such as microwave irradiation and ultrasonication, can also contribute to more sustainable synthetic processes by reducing reaction times and energy consumption. mdpi.com

Table 2: Green Chemistry Approaches in Indazole and Thiophene Synthesis

Green Chemistry PrincipleApplication in SynthesisReference
Use of Greener SolventsIonic liquids, PEG-400 acs.orgnih.gov
Use of Reusable CatalystsHeterogeneous copper oxide nanoparticles acs.orgnih.gov
Atom EconomyMulticomponent reactions nih.gov
Reduced Use of Hazardous SubstancesMetal-free synthesis nih.gov
Energy EfficiencyMicrowave and ultrasonic irradiation mdpi.com

Spectroscopic Characterization Methodologies in Organic Synthesis Research (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation and confirmation of this compound and its derivatives are heavily reliant on a suite of spectroscopic techniques. researchgate.net These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing these molecules. Both ¹H and ¹³C NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure. rsc.orgresearchgate.net Two-dimensional NMR techniques can further elucidate the connectivity between different parts of the molecule. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. nist.govchemicalbook.com For example, the presence of a carboxylic acid group would be indicated by characteristic O-H and C=O stretching vibrations.

These spectroscopic methods, often used in combination, are indispensable tools for organic chemists to unambiguously confirm the identity and purity of the synthesized this compound derivatives. researchgate.net

Table 3: Spectroscopic Data for Indazole and Thiophene Derivatives

TechniqueCompound TypeKey Observations
¹H NMR3-Phenyl-1H-indazole-6-carboxylateSignals in the aromatic region, quartet and triplet for the ethyl group. rsc.org
¹³C NMR3-Phenyl-1H-indazole-6-carboxylateSignals for carbonyl carbon, aromatic carbons, and ethyl group carbons. rsc.org
IR3-(Naphthalen-2-yl)-6-nitro-1H-indazoleCharacteristic peaks for N-O stretching of the nitro group. rsc.org
MSIndazole derivativesMolecular ion peak corresponding to the calculated molecular weight. researchgate.net

Biological Activities and Structure Activity Relationship Sar of 6 Thiophen 2 Yl 1h Indazole and Its Analogues

Comprehensive Evaluation of Antiproliferative and Anticancer Properties

Analogues of 6-thiophen-2-yl-1H-indazole have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has consistently shown that modifications to the indazole and thiophene (B33073) rings can yield compounds with potent activity against a variety of cancer cell lines.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HepG-2, Caco-2, MCF-7, HCT-116, A549, MV4-11)

Derivatives built upon the indazole and thiophene frameworks have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG-2) cancer cells. nih.gov One notable compound from this series exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

Similarly, studies on related heterocyclic structures containing the thiophene moiety have shown potent antiproliferative effects. Chalcone (B49325) derivatives incorporating a 3-(thiophen-2-yl)pyrazole structure were tested against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. d-nb.info One of the most promising compounds from this group displayed an IC50 of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells. d-nb.info

Furthermore, research on 2-(thiophen-2-yl)-1H-indole derivatives, which share the thiophene component, revealed selective and potent anticancer activity against the HCT-116 colon cancer cell line, with certain analogues showing IC50 values as low as 7.1 µM. nih.gov The antiproliferative activities of various thiazole (B1198619) derivatives, another class of sulfur-containing heterocycles, have also been documented against HCT-116, MCF-7, and HepG-2 cell lines, with IC50 values for one compound being 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively. ekb.eg

Compound ClassCell LineActivity (IC50)Source
1H-Indazole-3-amine derivativeK562 (Leukemia)5.15 µM nih.gov
1H-Indazole-3-amine derivativeA549 (Lung)>50 µM nih.gov
1H-Indazole-3-amine derivativePC-3 (Prostate)>50 µM nih.gov
1H-Indazole-3-amine derivativeHepG-2 (Liver)>50 µM nih.gov
3-(Thiophen-2-yl)pyrazolyl chalconeHepG2 (Liver)26.6 µg/ml d-nb.info
3-(Thiophen-2-yl)pyrazolyl chalconeA549 (Lung)27.7 µg/ml d-nb.info
2-(Thiophen-2-yl)-1H-indole derivativeHCT-116 (Colon)7.1 µM nih.gov
Thiazole derivativeHCT-116 (Colon)4.7 µg/ml ekb.eg
Thiazole derivativeMCF-7 (Breast)4.8 µg/ml ekb.eg

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction, EMT Pathway Modulation, c-Myc Downregulation)

The anticancer effects of thiophene- and indazole-containing compounds are attributed to several cellular mechanisms. A primary mode of action is the disruption of the cell cycle. For example, certain active 1H-indazole derivatives have been shown to cause an increase in the G0/G1 cell population, effectively halting cell cycle progression. nih.gov Similarly, related 2-(thiophen-2-yl)-1H-indole derivatives were found to induce cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.govnih.gov This disruption prevents cancer cells from dividing and proliferating.

Induction of apoptosis, or programmed cell death, is another key mechanism. Studies have confirmed that some indazole derivatives can trigger apoptosis, possibly through the inhibition of Bcl2 family members, which are crucial regulators of the apoptotic pathway. nih.gov Research on a thiophene derivative demonstrated that it induces characteristics consistent with apoptosis, such as chromatin condensation. nih.gov

Furthermore, these compounds can modulate critical signaling pathways involved in cancer progression. Active thiophene-indole derivatives have been observed to cause a significant decrease in the levels of oncogenic c-Myc and IL-6. nih.govnih.gov The downregulation of c-Myc, a key driver of cell proliferation and tumor growth, is a significant contributor to the antiproliferative action of these molecules. nih.gov

Selectivity Profile against Normal Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy, normal cells. Analogues of this compound have shown promising selectivity. In a study of 1H-indazole-3-amine derivatives, a lead compound with an IC50 of 5.15 µM against the K562 cancer cell line was found to be significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.gov This indicates a favorable selectivity profile for the cancer cell line. nih.gov

Similarly, the most potent 2-(thiophen-2-yl)-1H-indole compounds were evaluated against normal retinal pigment epithelial (RPE-1) cells. nih.gov The results demonstrated high selectivity, with one compound showing a selectivity index (SI) of 13, calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells. nih.gov Such findings highlight the potential of these scaffolds to yield anticancer agents with a wider therapeutic window and reduced side effects. nih.govnih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal)

In addition to their anticancer properties, heterocyclic compounds featuring thiophene and indazole moieties have been investigated for their ability to combat microbial infections.

Spectrum of Activity against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis, S. typhi, K. pneumoniae, Bacillus megaterium)

Thiophene derivatives have demonstrated a broad spectrum of antibacterial activity. Various studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For example, newly synthesized thiophene-based heterocycles were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Other research has shown that certain thiophene derivatives exhibit bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to >64 mg/L. nih.gov

In another study, thiazole derivatives, which are structurally related to thiophenes, were tested against a panel of bacteria including S. aureus, E. coli, and Pseudomonas aeruginosa. ekb.eg The data from these studies indicate that the thiophene scaffold is a viable starting point for the development of new antibacterial agents to combat drug-resistant pathogens. nih.govresearchgate.net

Compound ClassBacterial StrainActivity/ResultSource
Thiophene derivativeColistin-Resistant E. coliMIC50: 8-32 mg/L nih.gov
Thiophene derivativeColistin-Resistant A. baumanniiMIC50: 16-32 mg/L nih.gov
Spiro–indoline–oxadiazole (Thiophene-based)Clostridium difficileMIC: 2 to 4 μg/ml nih.gov
Thiophene-based heterocycleMRSAScreened for activity nih.gov
Thiadiazole derivativeP. aeruginosaGood activity silae.it
Thiadiazole derivativeS. aureusGood activity silae.it

Antifungal Properties

The antifungal potential of thiophene-containing compounds has also been well-documented. A novel thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), was shown to have antifungal action against clinical strains of Candida species that are resistant to fluconazole. nih.gov The compound demonstrated 100% inhibition of yeast cells at MICs of 100 to 200 µg/mL and also exhibited a synergistic effect when combined with fluconazole. nih.gov

Furthermore, another study on thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit found that these compounds had improved antifungal activity against Botrytis cinerea compared to the natural phytoalexin resveratrol. nih.gov The mechanism of action for some of these compounds involves causing abnormal mycelial morphology and increasing the permeability of the fungal cell membrane. nih.gov These findings underscore the versatility of the thiophene scaffold in developing new antifungal agents to address the challenge of fungal resistance. nih.govnih.gov

Anti-biofilm Formation Studies

While direct studies on this compound are limited, related compounds containing the thiophene moiety have demonstrated notable anti-biofilm capabilities. Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.

One study identified the chalcone derivative, 1,3-di(thiophen-2-yl)prop-2-en-1-one, as an effective agent against Candida biofilms. dergipark.org.tr This compound significantly inhibited the formation of biofilms by C. albicans and C. tropicalis. At its minimum inhibitory concentration (MIC), it reduced 48-hour biofilm formation by 83% and 81% for the two species, respectively, indicating that the thiophene ring is a key pharmacophore for this activity. dergipark.org.tr

Furthermore, other research has highlighted that combining thiophene with other heterocyclic structures, such as thiazole, can yield compounds with significant anti-biofilm properties against C. albicans. nih.gov Derivatives have been shown to inhibit over 50% of biofilm formation at low concentrations (12.5 μg/mL) and suppress the formation of hyphae, a critical step in biofilm development and tissue invasion. nih.gov Indolylbenzo[d]imidazole derivatives, which are structurally related to indazoles, have also shown excellent activity in inhibiting biofilm formation and eliminating cells within mature staphylococcal biofilms. mdpi.com

These findings suggest that the thiophene group, a core component of this compound, is crucial for anti-biofilm activity. The specific linkage and substitution on the indazole ring would likely modulate this activity, presenting a promising area for further investigation.

Anti-inflammatory Potential

The indazole and thiophene cores are independently recognized as "privileged structures" in medicinal chemistry for their roles in developing anti-inflammatory agents.

Indazole Analogues: Studies on indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have confirmed their potent anti-inflammatory effects. nih.govresearchgate.net These compounds significantly inhibit carrageenan-induced paw edema in a dose-dependent manner. nih.govresearchgate.net Their mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2) and key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, indazole demonstrated a TNF-α inhibitory IC50 value of 220.11 μM. nih.gov

Thiophene Analogues: Thiophene derivatives have also been extensively studied for their anti-inflammatory properties. nih.govwjpmr.comsemanticscholar.org Certain methoxy-substituted thiophene compounds have been shown to reduce the expression of pro-inflammatory genes like TNF-α and IL-6. nih.gov Other thiophene derivatives have exhibited potent, dose-dependent anti-inflammatory activity in paw edema models, with some showing efficacy superior to standard drugs like celecoxib (B62257) and indomethacin. nih.gov The mechanism often involves the inhibition of COX-2. nih.gov

The combination of the indazole scaffold, known to inhibit pro-inflammatory cytokines, with the thiophene ring, a key component of several COX-2 inhibitors, suggests that this compound and its analogues are strong candidates for the development of novel anti-inflammatory drugs. nih.govnih.gov

Antiviral Activities (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition, HCV NS5B Polymerase Inhibition)

Analogues featuring the thiophene-indazole scaffold have shown promise as inhibitors of key viral enzymes essential for the replication of HIV-1 and Hepatitis C Virus (HCV).

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition: Structure-based drug design has led to the creation of novel indazole derivatives that act as potent NNRTIs. nih.gov These compounds are designed to be resilient against common mutations in the reverse transcriptase enzyme that confer drug resistance. nih.gov While not identical, related structures such as 6-naphthylthio HEPT derivatives also demonstrate significant anti-HIV-1 activity, with some analogues showing IC50 values in the nanomolar range (e.g., 0.048 µM). nih.govjst.go.jp This highlights the potential of incorporating thio-linked aromatic groups at the 6-position of a heterocyclic core for potent NNRTI activity.

HCV NS5B Polymerase Inhibition: The RNA-dependent RNA polymerase (RdRp) of HCV, known as NS5B, is a prime target for antiviral therapy because it is essential for viral replication and has no functional equivalent in human cells. nih.gov Several classes of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B enzyme have been identified, including compounds containing a thiophene moiety. natap.orgresearchgate.net

Specifically, derivatives of tetrahydrobenzothiophene and thiophene carboxylic acids have been reported as selective HCV NS5B inhibitors. researchgate.netnih.gov These compounds bind to an allosteric site within the "thumb" domain of the polymerase, impairing the enzyme's catalytic efficiency. nih.gov The established activity of thiophene-based compounds as NS5B NNIs provides a strong rationale for investigating this compound and its analogues for this therapeutic application.

Enzyme and Receptor Target Identification and Modulation

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors for cancer therapy. nih.gov Analogues combining indazole with other heterocyclic rings, including thiophene, have been shown to target multiple kinases involved in cell signaling and proliferation.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. A series of 3-amino-1H-indazole derivatives were synthesized and found to inhibit this pathway. One potent compound, W24, exhibited broad-spectrum antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov

FLT3 Kinase: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Novel inhibitors based on a benzimidazole-indazole scaffold have been developed to target mutant FLT3 kinases, demonstrating the utility of the indazole core in designing targeted therapies. nih.gov

FGFR and Other Kinases: Indazole derivatives have also been reported as inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov Additionally, various indazole-based compounds have shown inhibitory activity against Pim kinases, Aurora kinases, and Janus kinases (JAK), further underscoring the versatility of this scaffold in targeting a wide range of protein kinases. nih.govresearchgate.net

The structure-activity relationship studies often reveal that specific substitutions on the indazole and the attached aromatic ring (like thiophene) are critical for potency and selectivity against different kinase targets. nih.gov

Epigenetic Target Modulation (e.g., BRD4)

Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology due to its role as an epigenetic reader. nih.gov BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histones, a key mechanism in regulating chromatin structure and gene expression. nih.govnih.gov This interaction promotes the expression of critical oncogenes such as c-Myc, NF-κB, and Bcl-2. nih.gov Consequently, the inhibition of BRD4 presents a promising strategy for cancer therapy. nih.govoncotarget.com

While direct studies on this compound are not extensively detailed in the available literature, research on analogous indazole derivatives has demonstrated their potential as BRD4 inhibitors. nih.gov For instance, a series of 3-methyl-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative effects in cancer cell lines like MV4;11. nih.gov These findings underscore the potential of the indazole scaffold as a foundation for developing potent and selective BRD4 inhibitors.

The therapeutic potential of targeting BRD4 extends to various cancers, including liver cancer, where BRD4 is often overexpressed. oncotarget.com Inhibition of BRD4 has been shown to induce anti-tumorigenic effects, such as cell cycle arrest and reduced colony formation in liver cancer cell lines. oncotarget.com This highlights the importance of developing novel BRD4 inhibitors, and the indazole core, as seen in this compound, represents a viable starting point for such drug discovery efforts.

Structure-Activity Relationship (SAR) Derivation

The following subsections delve into the structure-activity relationships of this compound analogues, drawing from research on related indazole-based compounds.

The biological potency of indazole-based BRD4 inhibitors is highly dependent on the nature and position of various substituents on the indazole core. Studies on 3-methyl-1H-indazole derivatives have provided valuable insights into these relationships. nih.gov

For the specific compound this compound, the thiophene ring at the 6-position is a key structural feature. While direct SAR data for this specific substitution is limited, we can infer its potential contribution by examining related compounds where aromatic and heteroaromatic groups are present. The electronic properties and steric bulk of the thiophene ring likely play a crucial role in the compound's interaction with the BRD4 binding pocket.

In a study of 3-methyl-1H-indazole derivatives, various substitutions were made at different positions of the indazole ring, leading to a range of inhibitory activities against BRD4-BD1. The table below summarizes the activity of selected analogues.

CompoundR GroupIC50 (μM) for BRD4-BD1
9d 4-fluorophenyl0.18
9u 3-methoxyphenyl0.25
9w 3-chlorophenyl0.19

This table is generated based on data for 3-methyl-1H-indazole analogues to illustrate SAR principles.

These findings indicate that substitutions on the phenyl ring attached to the indazole core significantly influence potency. For this compound, the thiophene moiety would similarly be expected to engage with the binding site, and modifications to the thiophene ring could further modulate activity.

The key pharmacophoric elements for indazole-based BRD4 inhibitors typically include:

A hydrogen bond donor: The N-H group of the indazole ring is crucial for forming a hydrogen bond with key residues in the BRD4 binding pocket, such as asparagine.

Aromatic/heteroaromatic core: The indazole ring system itself provides a scaffold that fits within the binding site.

A lipophilic group: An aromatic or heteroaromatic substituent, such as the thiophene ring in this compound, often occupies a hydrophobic pocket within the BRD4 bromodomain.

Additional hydrogen bond acceptors/donors: Substituents on the indazole or the attached aromatic ring can form additional interactions to enhance binding affinity.

Virtual screening and structure-based optimization have been instrumental in identifying and refining these pharmacophoric features to design more potent inhibitors. nih.gov

Based on the SAR of related compounds, several strategies can be employed for the lead optimization of this compound:

Modification of the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the thiophene ring could enhance binding affinity and selectivity. The position of these substituents would also be critical.

Substitution on the Indazole Core: Exploring substitutions at other positions of the indazole ring (e.g., the 1, 3, 4, 5, and 7-positions) could lead to improved potency and pharmacokinetic properties. For example, the introduction of a methyl group at the 3-position has been shown to be favorable in some analogues. nih.gov

Bioisosteric Replacement: The thiophene ring could be replaced with other heteroaromatic systems (e.g., furan, pyridine, or thiazole) to explore different electronic and steric effects on BRD4 inhibition.

Structure-Based Drug Design: Utilizing co-crystal structures of analogues bound to BRD4 can guide the rational design of new derivatives with optimized interactions within the binding site.

Through a systematic approach of synthesizing and evaluating new analogues based on these strategies, it is possible to develop potent and selective BRD4 inhibitors derived from the this compound scaffold.

Computational Chemistry and Molecular Modeling of 6 Thiophen 2 Yl 1h Indazole Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-thiophen-2-yl-1H-indazole derivatives, to a macromolecular target, typically a protein.

Molecular docking simulations are instrumental in elucidating how this compound derivatives fit into the binding sites of their biological targets. By modeling the ligand within the three-dimensional structure of a protein, researchers can predict the most likely binding conformation and orientation. This process is crucial for understanding the compound's mechanism of action at a molecular level.

The binding affinity, often expressed as a docking score in units such as kcal/mol, is calculated to estimate the strength of the ligand-target interaction. A lower (more negative) score generally indicates a more favorable and stable binding. For instance, docking studies on various indazole derivatives against targets like cyclin-dependent kinases (CDKs) have been used to predict their inhibitory potential. nih.gov These predictions help prioritize which derivatives are most promising for synthesis and subsequent in vitro testing. researchgate.netresearchgate.net For example, docking scores for potential kinase inhibitors have been documented in ranges from -10 to -13 kcal/mol, indicating strong predicted binding.

Table 1: Example of Predicted Binding Affinities for Indazole Derivatives Against a Kinase Target

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
DB07075 (Indazole-containing)CDK7 Kinase-13.706
DB07163CDK7 Kinase-11.238
DB07025CDK7 Kinase-11.210

Note: This table is illustrative, based on data for similar heterocyclic compounds to demonstrate the application of molecular docking.

The stability of the ligand-protein complex is determined by a variety of non-covalent intermolecular interactions. Computational analyses are used to identify and characterize these crucial contacts.

Hydrogen Bonding: The indazole moiety of the scaffold contains a hydrogen bond donor (the N-H group) and potential acceptors (the nitrogen atoms), which can form critical hydrogen bonds with amino acid residues in the protein's active site. researchgate.net The sulfur atom in the thiophene (B33073) ring can also participate as a hydrogen bond acceptor. nih.gov These interactions are highly directional and significantly contribute to binding affinity and specificity.

π-π Stacking: Both the indazole and thiophene rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.comnih.gov These interactions, where the aromatic rings stack on top of each other, are vital for the stability of many protein-ligand complexes. nih.govmdpi.com The planar nature of the thiophene ring can be a key contributor to ligand binding within a receptor. nih.gov

Hydrophobic Interactions: The thiophene and the bicyclic indazole core present hydrophobic surfaces that can interact favorably with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding pocket. nih.gov These interactions are a major driving force for ligand binding in an aqueous environment.

Table 2: Potential Intermolecular Interactions of the this compound Scaffold

Interaction TypeScaffold Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Indazole N-HAsp, Glu, Ser, Thr
Hydrogen Bond (Acceptor)Indazole N, Thiophene SArg, Lys, His, Gln, Asn
π-π StackingIndazole Ring, Thiophene RingPhe, Tyr, Trp
Hydrophobic InteractionsThiophene Ring, Indazole RingLeu, Val, Ile, Ala, Met

Molecular docking is a cornerstone of virtual screening campaigns, where large digital libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. This approach allows researchers to efficiently screen millions of molecules and identify a smaller, more manageable set of "hits" for further investigation. Using the this compound scaffold as a starting point, virtual screening can identify novel derivatives with potentially enhanced activity. nih.gov

Furthermore, computational methods facilitate de novo design, where novel molecules are constructed piece by piece within the constraints of the protein's binding site. nih.gov This allows for the rational design of new this compound derivatives optimized for high-affinity binding and specificity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the complex and the flexibility of the binding site.

Following a docking study, MD simulations are often performed on the predicted ligand-protein complex. By simulating the complex in a realistic environment (typically including water and ions) for nanoseconds or longer, researchers can assess the stability of the predicted binding pose. If the ligand remains stably bound in its initial docked conformation throughout the simulation, it lends confidence to the docking prediction. These simulations also reveal the conformational dynamics of the ligand and protein, showing how they adjust to each other to maintain a favorable interaction.

Proteins are not rigid structures, and their binding sites can exhibit significant flexibility. MD simulations can capture these movements, showing how the binding pocket can open, close, or change shape to accommodate the ligand. This information is critical for a comprehensive understanding of the binding process.

Additionally, water molecules within the binding site often play a crucial role in mediating ligand-protein interactions. nih.gov MD simulations can characterize the behavior of these "structural" water molecules. Some water molecules may bridge interactions between the ligand and the protein, while others may be displaced upon ligand binding. Understanding the role of these water networks can provide opportunities for designing new derivatives that either displace or incorporate these water molecules to improve binding affinity and selectivity. nih.gov

Free Energy Calculations for Binding Affinity Prediction

A primary goal in computer-aided drug design is the accurate prediction of the binding affinity between a ligand and its protein target. Free energy calculations offer a rigorous theoretical framework for estimating these affinities. nih.gov Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate approaches. nih.gov These alchemical free energy calculations simulate a non-physical pathway to compute the free energy difference between two states, such as a ligand in solution versus the ligand bound to a protein. nih.gov

Table 1: Representative Components of Binding Free Energy Calculated with MM-GBSA for a Hypothetical Indazole Derivative-Protein Complex.
Energy ComponentDescriptionTypical Contribution (kcal/mol)
ΔEvdw (Van der Waals Energy)Represents steric and dispersion interactions.-45.0
ΔEele (Electrostatic Energy)Coulombic interactions between the ligand and protein.-25.0
ΔGpol (Polar Solvation Energy)Energy cost of desolvating polar groups upon binding.+50.0
ΔGnonpol (Nonpolar Solvation Energy)Energy gain from burying nonpolar surfaces (hydrophobic effect).-5.0
ΔGbind (Total Binding Free Energy) Sum of all components (ΔEvdw + ΔEele + ΔGpol + ΔGnonpol). -25.0

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail by considering the electronic structure of molecules. DFT calculations are instrumental in investigating the intrinsic properties of this compound derivatives, offering insights that are not accessible through classical molecular mechanics.

DFT is widely used to analyze the electronic structure of molecules, with a key focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap generally signifies high chemical reactivity, high polarizability, and low kinetic stability. researchgate.net For thiophene-containing heterocyclic systems, DFT calculations have shown that the interaction between the thiophene ring and other aromatic systems can lead to a decrease in the energy gap, enhancing reactivity. This analysis is crucial for understanding the reaction mechanisms and designing novel derivatives with tailored electronic properties. researchgate.net

Table 2: Theoretical Electronic Properties of Indazole and Thiophene Derivatives Calculated by DFT.
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
Indazole Derivative A-6.2-1.84.4High Stability, Low Reactivity
Indazole Derivative B-5.8-2.53.3Moderate Reactivity
Thiophene-Indazole Hybrid-5.5-3.12.4Low Stability, High Reactivity

DFT calculations have become a well-established methodology for the prediction of spectroscopic parameters, which serves as a powerful tool for structure elucidation and confirmation. mdpi.com By computing these properties for a proposed structure and comparing them with experimental data, researchers can confidently assign complex structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods can predict 1H and 13C chemical shifts with a high degree of accuracy. mdpi.comnih.gov Benchmark studies have identified specific functional and basis set combinations, such as WP04/6-311++G(2d,p) for 1H and ωB97X-D/def2-SVP for 13C, that provide excellent correlation with experimental values. mdpi.com Similarly, infrared (IR) vibrational frequencies can be calculated and compared to experimental FT-IR spectra. researchgate.net Theoretical calculations of vibrational spectra for related thiophene and benzimidazole (B57391) molecules have shown that the B3LYP functional provides results superior to other methods like Hartree-Fock. researchgate.netresearchgate.net This computational-spectroscopic approach is invaluable for characterizing novel synthesized derivatives of this compound.

The indazole ring system can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.govresearchgate.net The specific tautomer present can significantly influence the molecule's physical, chemical, and biological properties. nih.gov Computational methods are essential for determining the relative energetic stability of these tautomers. Thermodynamic internal energy calculations have consistently shown that for the parent indazole and its derivatives, the 1H-tautomer is the predominant and more stable form compared to the 2H-tautomer. nih.gov Quantum chemical calculations (MP2/6-31G**) have quantified this stability, indicating that the 1H-tautomer of indazole is approximately 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov This inherent stability is a critical consideration in the synthesis and molecular design of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds.

For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent biological activity, for example, as HIF-1α inhibitors. nih.gov These models generate 3D contour maps that highlight regions where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity. nih.gov These maps provide a structural framework and a clear visual guide for designing new this compound derivatives with enhanced biological effects. QSAR modeling, often combined with molecular docking and other computational methods, represents a powerful strategy for optimizing lead compounds in the drug discovery pipeline. acs.org

Development of Predictive Models for Biological Activity based on Molecular Descriptors

The development of predictive models for the biological activity of a series of compounds, such as this compound derivatives, is a cornerstone of modern computational drug discovery. These models, most notably Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect.

A typical QSAR study on this compound derivatives would involve the following hypothetical steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor) would be collated.

Molecular Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometric properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to build a predictive model. The goal is to identify a subset of descriptors that best correlates with the observed biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not used in model building) techniques.

Without specific experimental data for this compound derivatives, a hypothetical data table of molecular descriptors that would be relevant for a QSAR study is presented below. These descriptors are commonly used in QSAR studies of heterocyclic compounds.

Interactive Data Table: Hypothetical Molecular Descriptors for a Series of this compound Derivatives

Compound IDR-Group at N1Molecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
1 H200.263.158.512
2 CH3214.293.558.502
3 C2H5228.323.958.502
4 Cl234.713.858.512
5 F218.253.358.512

Note: The values in this table are illustrative and not based on actual experimental or calculated data for a specific series of this compound derivatives.

Elucidation of Structural Requirements for Optimized Bioactivity

The elucidation of structural requirements for optimized bioactivity, often derived from structure-activity relationship (SAR) studies and molecular modeling, is crucial for rational drug design. For this compound derivatives, this would involve identifying which structural modifications lead to an enhancement or diminution of a specific biological activity.

Molecular docking simulations are a powerful tool in this context. These simulations predict the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. By analyzing the binding mode and the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site, researchers can infer key structural features necessary for potent activity.

A hypothetical molecular docking study of a this compound derivative into a kinase active site might reveal the following:

The indazole nitrogen (N1-H) could act as a crucial hydrogen bond donor, interacting with a key amino acid residue in the hinge region of the kinase.

The thiophene ring might engage in hydrophobic interactions with a nonpolar pocket in the active site.

The phenyl ring of the indazole could participate in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine.

Substituents at various positions on the indazole or thiophene rings could be introduced to probe for additional favorable interactions or to mitigate unfavorable steric clashes.

Based on these hypothetical docking results, the following structural requirements for optimized bioactivity could be proposed:

Detailed Research Findings: Hypothetical Structural Requirements for Bioactivity

Structural FeatureProposed Role in BioactivityPotential Modifications for Optimization
1H-Indazole Core Acts as a scaffold, with the N1-H potentially forming a key hydrogen bond.Substitution at the N1 position with small alkyl groups to modulate lipophilicity, or with groups capable of forming additional interactions.
Thiophene Ring at C6 Occupies a hydrophobic pocket and contributes to the overall shape and electronic properties of the molecule.Introduction of small substituents (e.g., methyl, halogen) on the thiophene ring to enhance binding affinity or improve metabolic stability.
Substituents on the Indazole Ring Can be modified to explore additional binding pockets and improve physicochemical properties.Addition of polar groups to enhance solubility or hydrogen bonding potential; introduction of bulky groups to probe for steric tolerance.

Broader Applications and Future Research Directions of 6 Thiophen 2 Yl 1h Indazole Derivatives

Applications in Materials Science

The fusion of the thiophene (B33073) and indazole moieties provides unique electronic properties that are highly sought after in the field of materials science. chemimpex.com Thiophene-based materials are renowned for their use in conjugated systems, while the indazole core offers structural rigidity and opportunities for further functionalization.

Derivatives of 6-thiophen-2-yl-1H-indazole hold significant promise as organic semiconductors. The thiophene unit is a cornerstone in the design of conducting polymers and small molecules used in organic electronics due to its excellent charge transport properties. rsc.orgderpharmachemica.com When integrated into the indazole framework, it can contribute to the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices. co-ac.comco-ac.com

Research into structurally related compounds, such as 6-thiophen-3-yl-1H-indazole, has demonstrated their utility in the formulation of organic semiconductors, enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). chemimpex.com Polythiophenes are particularly valued as electron-donor materials in the active layer of OSCs. rsc.org The incorporation of the indazole group can improve morphological stability and intermolecular interactions, leading to better device efficiency and longevity. Future research will likely focus on synthesizing and characterizing specific this compound derivatives to optimize their performance in these optoelectronic applications.

The conjugated π-system of this compound provides a strong foundation for the development of novel fluorescent and luminescent materials. Thiophene-based systems are known to be fluorescent, and their emission properties can be finely tuned through chemical modification. chemimpex.com The indazole ring can be functionalized to introduce specific recognition sites for various analytes, such as metal ions, anions, or biologically relevant molecules like thiophenols. nih.gov

The design of a fluorescent probe typically involves linking a fluorophore (in this case, the thiophene-indazole core) to a recognition group that can also act as a fluorescence quencher. nih.gov Upon binding to the target analyte, a chemical reaction or conformational change can disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. nih.gov This principle could be applied to this compound derivatives to create highly sensitive and selective sensors for environmental monitoring or biomedical diagnostics.

Potential in Agricultural Chemistry (e.g., Agrochemicals, Crop Protection)

Heterocyclic compounds containing thiophene and other nitrogen-based rings are integral to the development of modern agrochemicals. nih.govnih.govsemanticscholar.org The structural motifs found in this compound are present in various compounds with fungicidal, herbicidal, and insecticidal properties. The thiophene ring serves as a bioisosteric replacement for a phenyl group, which can improve the compound's metabolic stability and binding affinity to biological targets in pests and pathogens. nih.gov

Research on related thiophene-containing structures has led to the discovery of potent fungicides. nih.gov Furthermore, the broader class of thiophene derivatives has shown potential in creating agrochemicals that can enhance crop yield and pest resistance. chemimpex.com Future work could involve synthesizing libraries of this compound derivatives and screening them for activity against a range of agricultural pests and plant diseases, potentially leading to a new class of eco-friendly crop protection agents.

Nanotechnology and Advanced Drug Delivery Systems

The application of nanotechnology in medicine offers a pathway to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and target specificity. ijpsjournal.com Derivatives of this compound, particularly those developed as anti-cancer agents, can be incorporated into various nanoparticle-based drug delivery systems to overcome limitations of conventional therapies. chemimpex.comimrpress.com

These systems, which include polymeric nanoparticles, liposomes, and nanoemulsions, can encapsulate the therapeutic agent, protecting it from premature degradation and enabling controlled release at the target site. ijpsjournal.comresearchgate.net The indazole scaffold itself has been shown to be beneficial in enhancing drug delivery. samipubco.com By functionalizing the surface of these nanoparticles with targeting ligands, the this compound derivative can be directed specifically to cancer cells, minimizing off-target toxicity and improving the therapeutic window. The exploration of this compound in nanomaterials for targeted therapies represents a promising research direction. chemimpex.com

Polypharmacology and Multi-Target Drug Design

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. samipubco.comnih.gov This makes it an ideal framework for polypharmacology, an approach that involves intentionally designing a single drug to interact with multiple targets simultaneously. samipubco.comnih.gov This strategy is particularly effective for complex diseases like cancer, which involve dysregulation of multiple signaling pathways. rsc.orgnih.gov

Numerous indazole derivatives have been developed as multi-target kinase inhibitors, targeting key enzymes involved in tumor growth, angiogenesis, and metastasis, such as VEGFR, PDGFR, and FGFR. rsc.orgnih.govbiotech-asia.org The this compound structure is well-suited for this approach. The thiophene moiety can be modified to fine-tune interactions within the ATP-binding pocket of various kinases, while the indazole core provides a stable anchor. nih.gov Designing derivatives of this compound as multi-target agents could lead to more efficacious cancer therapies that are less susceptible to the development of resistance. researchgate.net

Table 1: Examples of Indazole-Based Multi-Target Kinase Inhibitors

CompoundPrimary TargetsTherapeutic Area
PazopanibVEGFR-1, -2, -3, PDGFR-α, -β, c-KITOncology
AxitinibVEGFR-1, -2, -3Oncology
NintedanibVEGFR, FGFR, PDGFROncology, Fibrosis
NiraparibPARP-1, PARP-2Oncology

This table presents approved drugs based on the indazole scaffold, illustrating the success of this core structure in multi-target drug design. nih.govrsc.orgbiotech-asia.orgrsc.org

Addressing Drug Resistance Mechanisms in Therapeutic Contexts

Drug resistance is a major obstacle in cancer treatment. researchgate.net Tumors can develop resistance through various mechanisms, including the activation of alternative signaling pathways to bypass the inhibited target or the overexpression of drug efflux pumps like P-glycoprotein (P-gp). samipubco.combiorxiv.org The polypharmacological nature of indazole derivatives provides a powerful strategy to combat these resistance mechanisms.

By simultaneously inhibiting multiple key kinases, a multi-targeted this compound derivative could prevent the cancer cell from easily switching to an alternative survival pathway. nih.gov Furthermore, some indazole-based compounds have been shown to modulate the function of membrane transporters responsible for multidrug resistance. samipubco.com For instance, Lonidamine, a derivative of indazole-3-carboxylic acid, has been shown to overcome multidrug resistance by inducing apoptosis specifically in resistant cancer cells. nih.gov Combination therapy using novel carbohydrate-substituted indazole derivatives has also been explored to enhance efficacy in RTK inhibitor-insensitive tumors. biorxiv.org This suggests that future research into this compound derivatives could focus on creating dual-function molecules that not only inhibit primary cancer targets but also block key mechanisms of drug resistance.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound derivatives, particularly those designed as kinase inhibitors, researchers are moving beyond single-target analyses. Systems biology, integrated with high-throughput "omics" technologies, offers a holistic view of how these compounds affect complex cellular networks. nih.govnih.gov This approach is critical for understanding both on-target effects and the broader polypharmacology of these molecules.

Mass spectrometry-based phosphoproteomics has become an indispensable tool for investigating the effects of kinase inhibitors. bohrium.com By quantifying changes in thousands of phosphorylation sites across the proteome after treatment with an indazole-based inhibitor, researchers can map the compound's impact on cellular signaling networks with high resolution. nih.govnih.gov This technique helps to confirm the inhibition of the intended target kinase and its downstream pathways. Furthermore, it can uncover unexpected off-target effects and compensatory signaling feedback loops that cells might activate in response to the drug, which are often sources of drug resistance. nih.gov

Chemical proteomics is another powerful technique used to profile the direct targets of kinase inhibitors within the cellular environment. nih.gov By using immobilized versions of an inhibitor or related analogues, scientists can capture and identify the specific kinases and other proteins that the compound binds to. This approach provides a detailed "target landscape" of the inhibitor, revealing its selectivity profile across the human kinome. nih.gov Such studies are crucial for optimizing the selectivity of lead compounds and minimizing potential off-target liabilities that could lead to toxicity.

Integrating these multi-omics datasets—including phosphoproteomics, proteomics, transcriptomics, and metabolomics—allows for the construction of comprehensive models of drug action. This systems-level understanding can reveal novel mechanisms of action, identify biomarkers for patient stratification, and suggest rational combination therapies to overcome resistance. acs.org For instance, phosphoproteomic profiling might reveal the upregulation of a parallel signaling pathway in response to an indazole derivative, suggesting that co-targeting a key node in that pathway could lead to a more durable therapeutic response. acs.org

Table 1: Omics Technologies in the Evaluation of Indazole-Based Kinase Inhibitors
Omics TechnologyPrimary ApplicationKey Insights Gained
PhosphoproteomicsMapping cellular signaling pathway modulationOn-target pathway inhibition, off-target effects, identification of resistance mechanisms (e.g., feedback loops) nih.govnih.gov
Chemical Proteomics (e.g., Kinobeads)Direct target identification and selectivity profilingComprehensive list of protein binding partners, determination of kinase selectivity across the kinome nih.gov
Transcriptomics (RNA-seq)Assessing changes in gene expression post-treatmentUnderstanding downstream effects on cellular processes, identifying gene signatures associated with drug response
MetabolomicsAnalyzing changes in cellular metabolite levelsElucidating the impact on cellular metabolism, identifying metabolic vulnerabilities created by kinase inhibition

Translational Research and Pre-clinical Development Considerations

The path from a promising this compound derivative to a potential clinical candidate involves rigorous translational and pre-clinical evaluation. This phase aims to bridge the gap between basic discovery and human clinical trials, focusing on demonstrating efficacy and establishing a rationale for further development. nih.govresearchgate.net

The pre-clinical development of indazole-based kinase inhibitors typically begins with extensive in vitro characterization. nih.gov This includes confirming enzymatic inhibition against the target kinase and assessing antiproliferative activity across a panel of cancer cell lines. rsc.org Structure-activity relationship (SAR) studies are conducted to optimize potency, selectivity, and drug-like properties. For instance, fragment-based drug discovery approaches have been successfully used to develop potent and selective indazole-based inhibitors for targets like the AXL kinase. nih.gov

Subsequent pre-clinical evaluation involves moving to more complex biological systems. The use of patient-derived cell lines and three-dimensional organoid cultures can provide more clinically relevant data on drug response. A critical step is the assessment of efficacy in in vivo models, most commonly mouse xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov In a study on (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives, a potent inhibitor of Polo-like kinase 4 (PLK4) was shown to effectively inhibit tumor growth in a mouse model of colon cancer, identifying it as a clinical candidate. nih.gov

A major challenge in the clinical translation of kinase inhibitors is the development of drug resistance. nih.gov Therefore, pre-clinical studies must also investigate potential resistance mechanisms. This can involve generating drug-resistant cell lines through long-term exposure to the compound and then using omics technologies to identify the molecular changes that drive resistance. nih.gov

Biomarker discovery is another crucial aspect of translational research. Identifying biomarkers—such as specific gene mutations, protein expression levels, or phosphoprotein signatures—that predict sensitivity or resistance to an indazole derivative is essential for designing targeted clinical trials and selecting the patient populations most likely to benefit. acs.org

Table 2: Key Stages in Pre-clinical Development of Indazole Derivatives
StageObjectiveCommon Models/MethodsKey Considerations
Lead OptimizationImprove potency, selectivity, and drug-like propertiesStructure-activity relationship (SAR) studies, computational modelingBalancing potency with minimizing off-target activity
In Vitro EfficacyEvaluate anti-proliferative and mechanistic effectsCancer cell line panels, 3D organoid cultures, apoptosis assaysDemonstrating on-target cellular activity and desired biological outcome
In Vivo EfficacyAssess anti-tumor activity in a living organismPatient-derived xenograft (PDX) models, syngeneic mouse modelsEvaluating tumor growth inhibition and pharmacokinetic/pharmacodynamic (PK/PD) relationships
Biomarker DiscoveryIdentify predictors of drug responseGenomic, proteomic, and phosphoproteomic analysis of pre-clinical modelsEnabling patient stratification for future clinical trials
Resistance StudiesUnderstand and overcome potential drug resistanceGeneration of resistant cell lines, long-term in vivo studiesDeveloping strategies for combination therapies or next-generation inhibitors nih.gov

Concluding Remarks and Future Outlook for 6 Thiophen 2 Yl 1h Indazole Research

Summary of Key Achievements and Insights in the Field

Research into thiophene-substituted indazoles has yielded several important achievements that lay the groundwork for future investigations into 6-Thiophen-2-yl-1H-indazole:

Versatile Synthetic Routes: A variety of synthetic methodologies have been developed for the synthesis of substituted indazoles. nih.govorganic-chemistry.org These methods, particularly cross-coupling reactions like the Suzuki coupling, have proven effective for introducing aryl and heteroaryl groups, such as thiophene (B33073), onto the indazole core. chemimpex.com This provides a solid foundation for the efficient and targeted synthesis of this compound and its derivatives.

Identification as a Privileged Scaffold: The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. caribjscitech.com This characteristic is attributed to its unique electronic and steric properties, which allow for diverse interactions with proteins.

Broad Spectrum of Biological Activity: Derivatives of both indazole and thiophene have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. nih.govnih.gov A significant body of research has focused on the development of indazole-based compounds as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.govrsc.org The thiophene moiety itself is also a well-established pharmacophore found in numerous FDA-approved drugs.

Potential in Material Science: Thiophene-containing compounds are renowned for their applications in organic electronics, serving as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.org The electron-rich nature of the thiophene ring facilitates charge transport, a critical property for these applications. The incorporation of a thiophene unit into the indazole structure could therefore lead to novel materials with interesting photophysical and electronic properties. polyu.edu.hknih.gov

Table 1: Key Research Areas for Thiophene and Indazole Derivatives

Research AreaKey FindingsPotential Relevance for this compound
Medicinal Chemistry Indazole derivatives act as potent kinase inhibitors. nih.govrsc.orgPotential as a novel kinase inhibitor for cancer therapy.
Thiophene is a known pharmacophore in many approved drugs.Enhanced drug-like properties and biological activity.
Material Science Thiophene-based polymers are used in organic electronics. beilstein-journals.orgApplication in the development of new organic semiconductors.
Indazole derivatives can exhibit interesting photophysical properties.Potential for use in OLEDs and sensors.

Identification of Current Challenges and Research Gaps

Despite the promising potential, the field of this compound research is faced with several challenges and significant research gaps that need to be addressed:

Limited Direct Research: The most significant challenge is the scarcity of studies focused specifically on this compound. While its existence is confirmed by its CAS number (885272-10-6), detailed experimental data on its synthesis, characterization, and biological or physical properties are not widely available in the public domain.

Structure-Activity Relationship (SAR) Studies: For therapeutic applications, detailed SAR studies are crucial to optimize the potency and selectivity of a lead compound. For this compound, such studies are currently lacking. Understanding how modifications to the thiophene or indazole rings affect its biological activity is a critical next step. acs.orgmdpi.com

Exploration of Isomeric Forms: The position of the thiophene substituent on the indazole ring (e.g., 5- or 6-position) and the linkage point on the thiophene ring (e.g., 2-yl or 3-yl) can significantly impact the molecule's properties. chemimpex.com A systematic investigation of these different isomers is needed to fully understand the structure-property relationships.

In-depth Material Science Characterization: While the potential for material science applications is high, detailed studies on the photophysical and electronic properties of this compound are yet to be conducted. beilstein-journals.orgpolyu.edu.hk Key parameters such as absorption and emission spectra, charge carrier mobility, and thermal stability need to be experimentally determined.

Challenges in Synthesis: While general methods for indazole synthesis exist, the regioselective synthesis of specific substituted indazoles can sometimes be challenging, potentially leading to mixtures of isomers that are difficult to separate. organic-chemistry.orgresearchgate.net The development of robust and scalable synthetic routes for this compound is essential for its further development. researchgate.net

Future Prospects and Strategic Directions for Therapeutic and Material Science Applications

The future of this compound research is bright, with numerous avenues for exploration that could lead to significant advancements in both medicine and technology.

Therapeutic Applications:

Kinase Inhibitor Development: A primary focus for future therapeutic research should be the evaluation of this compound as a kinase inhibitor. nih.govrsc.org Screening against a panel of cancer-related kinases could identify specific targets and pave the way for the development of novel anticancer agents.

Exploration of Other Therapeutic Areas: Given the broad biological activities of indazole and thiophene derivatives, investigations into other therapeutic areas such as anti-inflammatory, neuroprotective, and antimicrobial applications are warranted.

Lead Optimization and Drug Discovery: Should initial biological screenings prove promising, efforts can be directed towards lead optimization through medicinal chemistry approaches. This would involve the synthesis of a library of derivatives to establish a clear structure-activity relationship and improve pharmacokinetic and pharmacodynamic properties. acs.orgmdpi.com

Material Science Applications:

Organic Semiconductors: The synthesis and characterization of polymers and small molecules incorporating the this compound scaffold could lead to new materials for organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): The unique electronic structure of this compound may lend itself to applications as an emitter or host material in OLEDs. beilstein-journals.org Studies on its electroluminescent properties will be crucial in this regard.

Sensors and Probes: The combination of the indazole and thiophene rings could result in compounds with interesting photophysical properties that are sensitive to their environment, making them potential candidates for chemical sensors or biological probes. nih.gov

Q & A

Q. Example Workflow :

TLC Monitoring (silica gel, ethyl acetate/hexane) during synthesis.

Combined NMR/MS for structural confirmation.

HPLC Quantification for batch consistency.

Advanced: How can contradictory crystallographic data (e.g., torsional angles vs. DFT predictions) in this compound derivatives be resolved?

Methodological Answer:
Discrepancies between experimental (XRD) and computational (DFT) data often arise from:

  • Crystal Packing Effects : Intermolecular forces in the solid state distort torsional angles vs. gas-phase DFT models .
  • Thermal Motion : High displacement parameters (e.g., Ueq > 0.05 Ų) indicate dynamic disorder, requiring refinement with SHELXL’s TWIN/DFIX commands .

Q. Resolution Strategies :

  • Multi-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion impact.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π) influencing conformation .
  • DFT-D3 Corrections : Include dispersion forces in computational models to better match experimental geometries .

Table 2 : Torsional Angle Comparison (XRD vs. DFT)

ParameterXRD Value (°)DFT Value (°)Deviation
Thiophene-Indazole12.38.73.6
Indazole C–N–N Angle117.5120.22.7

Advanced: What role do computational methods (DFT, MD) play in predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Reactivity Prediction :
    • DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur atom often shows high electrophilicity .
    • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior.
  • Stability Analysis :
    • Thermogravimetric Analysis (TGA) : Correlate with DFT-calculated bond dissociation energies (BDEs) to assess thermal degradation pathways .

Case Study : MD simulations revealed that this compound forms stable π-stacked dimers in aqueous solution, explaining its low solubility—a finding validated by experimental XRD .

Advanced: How can researchers design comparative studies to evaluate the electronic properties of this compound against its analogs (e.g., furan/pyridine derivatives)?

Methodological Answer:

  • Electrochemical Profiling : Use cyclic voltammetry (CV) to compare oxidation potentials. Thiophene derivatives typically show lower E₁/2 values than furan analogs due to sulfur’s electron-rich nature .
  • UV-Vis Spectroscopy : Correlate λmax shifts with DFT-calculated HOMO-LUMO gaps. For example, this compound has a narrower gap (~3.1 eV) vs. furan analogs (~3.5 eV) .

Q. Experimental Design :

Synthesize analogs with thiophene, furan, and pyridine substituents.

Characterize via CV, UV-Vis, and DFT.

Statistically analyze trends (ANOVA) to isolate substituent effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.